B1580181 L-GLUTAMIC ACID (13C5)

L-GLUTAMIC ACID (13C5)

Cat. No.: B1580181
M. Wt: 152.09
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutamic Acid (13C5) is a high-purity, stable isotope-labeled form of the essential amino acid L-glutamic acid, where all five carbon atoms are replaced with the 13C isotope. This compound is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. In biological research, L-Glutamic Acid (13C5) serves as a critical tracer for investigating cellular metabolism. As the most abundant excitatory neurotransmitter in the vertebrate nervous system , glutamic acid plays a fundamental role in brain function. It acts as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABAergic neurons and functions as an excitatory neurotransmitter itself, activating both ionotropic and metabotropic glutamate receptors . The incorporation of the 13C5 label allows researchers to precisely track the flux of glutamate and its derivatives through key metabolic pathways using techniques like mass spectrometry. This is invaluable for studying the citric acid cycle, nitrogen disposal, and the glutamate-glutamine cycle between neurons and astrocytes . Beyond its central role in the nervous system, glutamic acid is a key compound in cellular metabolism. It is involved in transamination reactions, serving as a crucial nitrogen carrier, and helps in the disposal of excess nitrogen via deamination . Researchers utilize L-Glutamic Acid (13C5) to elucidate mechanisms in metabolic disorders, neuronal signaling, and diseases associated with glutamate excitotoxicity, such as amyotrophic lateral sclerosis and Alzheimer's disease . Its high solubility and defined chemical characteristics make it a reliable tool for advancing scientific understanding in biochemistry, neurology, and metabolomics.

Properties

Molecular Weight

152.09

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

L-Glutamic Acid (13C5) serves as a valuable tool in metabolic research due to its role as a tracer in metabolic pathways. The incorporation of stable isotopes allows researchers to track the fate of glutamic acid within biological systems.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the primary techniques used to study the dynamics and interactions of biological macromolecules. L-Glutamic Acid (13C5) is employed in NMR investigations to probe structural dynamics and binding interactions within proteins and other biomolecules. Its high purity and distinct isotopic labeling enable precise measurements that are crucial for understanding metabolic processes at a molecular level .

Metabolomics

In metabolomics, L-Glutamic Acid (13C5) is utilized as a standard for quantifying metabolites. It aids in understanding metabolic fluxes and pathways by providing insights into how glutamic acid is metabolized under various physiological conditions. This application is particularly relevant in studies involving cellular metabolism and energy production .

Clinical Applications

L-Glutamic Acid (13C5) has potential clinical applications, particularly in nutrition and health sciences.

Dietary Studies

Research indicates that dietary glutamic acid can influence immune responses and gut health. For instance, studies have shown that supplementation with glutamic acid can enhance nutrient digestibility and improve gut morphology in weaned pigs, suggesting implications for human nutrition as well . This highlights the importance of L-Glutamic Acid (13C5) in studying dietary amino acids' effects on health.

Clinical Metabolism

In clinical settings, L-Glutamic Acid (13C5) can be used as a tracer to assess amino acid metabolism in patients with metabolic disorders. Its role in synthesizing neurotransmitters such as gamma-aminobutyric acid (GABA) makes it relevant for neurological studies .

Food Science Applications

L-Glutamic Acid (13C5) is also applied in food science for various purposes:

Nutritional Assessment

The compound is used to analyze protein-derived amino acids' availability in food products, such as meat and dairy. This application is critical for ensuring quality control and nutritional labeling in food products .

Process Quality Control

In food processing, L-Glutamic Acid (13C5) can be employed to monitor protein hydrolysis and oxidative degradation during food manufacturing processes. By tracking changes in amino acid composition, manufacturers can optimize production techniques to enhance food quality .

Study on Immune Response Modulation

A study published in PMC demonstrated that dietary supplementation with glutamic acid improved immune responses and gut health parameters in weaned pigs. The findings indicated increased villus height and reduced inflammatory cytokines, showcasing the potential health benefits of glutamic acid supplementation .

Fermentation Processes

Research involving Corynebacterium glutamicum utilized L-Glutamic Acid (13C5) to investigate glucose metabolism during fermentation processes. The study provided insights into the yields of amino acids from labeled glucose sources, emphasizing the compound's utility in industrial biotechnology applications .

Comparison with Similar Compounds

Table 1: Isotopic Variants of L-Glutamic Acid

Compound Name Isotopic Label Purity (%) Key Applications CAS Number Source
L-Glutamic Acid (¹³C₅) ¹³C₅ 99% ¹³C Metabolic flux analysis, tracer studies 55443-55-5
L-Glutamic Acid (¹³C₅; ¹⁵N) ¹³C₅, ¹⁵N 99% ¹³C, 99% ¹⁵N Dual-labeling for nitrogen/carbon tracking 55443-55-5
L-Glutamic Acid (²H₅; ¹⁵N) ²H₅ (deuterium), ¹⁵N 98% ²H, 98% ¹⁵N Protein NMR, degradation studies 21160-87-2
L-Glutamic Acid (1-¹³C; ¹⁵N) 1-¹³C, ¹⁵N 99% ¹³C, 98% ¹⁵N Site-specific carbon metabolism 56-86-0
L-Glutamic Acid (¹³C₂) 1,2-¹³C₂ or 3,4-¹³C₂ 99% ¹³C Targeted pathway analysis N/A

Performance in Research Settings

Metabolic Stability

  • ¹³C₅ vs. Partial Labels (e.g., ¹³C₂): Full carbon labeling (¹³C₅) minimizes isotopic dilution effects in long-term metabolic studies. For example, partial labels like ¹³C₂-glutamine showed negligible degradation to ¹³C₂-glutamic acid in cerebrospinal fluid, suggesting position-specific stability . In contrast, ¹³C₅-glutamic acid provides a more comprehensive tracer for pathways like the TCA cycle .
  • Dual-Labeled (¹³C₅; ¹⁵N): This variant enables simultaneous tracking of carbon and nitrogen metabolism, particularly in studies of amino acid recycling and urea cycle dynamics .

Analytical Sensitivity

  • ¹³C₅ vs. ²H-Labeled: Deuterated forms (²H₅) are prone to isotopic exchange in aqueous environments, limiting their utility in prolonged in vivo studies. ¹³C₅-labeled compounds exhibit superior stability in plasma and cellular matrices .

Cost and Accessibility

  • However, ¹³C₅-labeled glutamic acid is preferred for high-resolution mass spectrometry due to its distinct isotopic signature .

Research Findings

  • Metabolomics Applications: In a 2024 study, ¹³C₅-glutamic acid was used as an internal standard in plasma metabolomics, demonstrating minimal interference from matrix effects and robust recovery rates (>95%) after protein precipitation .

Preparation Methods

Microorganisms Employed

  • Corynebacterium glutamicum and its mutant strains are the primary microorganisms used for glutamic acid production.
  • Other bacteria such as Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium crenatum, and Corynebacterium pekinense are also utilized depending on the strain’s efficiency and fermentation conditions.

Fermentation Process Overview

The process involves:

  • Seed culture preparation : Activation and cultivation of the selected strain on slants and seed media.
  • Fermentation medium preparation : Use of 13C-labeled carbon sources (e.g., 13C-glucose) as the main feedstock.
  • Fermentation conditions : Control of pH (7.0–7.6), temperature (initial 30–33°C, raised to 37–39°C during growth), aeration (0.5–1.5 vvm), and dissolved oxygen (30–90% saturation).
  • Fed-batch process : Controlled addition of 50% glucose solution to maintain optimal substrate concentration (2–5 g/dL).
  • Additives : Use of polysorbate 60 (0–0.3 mL/dL) during logarithmic growth to improve yield.
  • Duration : Fermentation typically lasts 18–60 hours.

Post-Fermentation Processing

  • Separation and extraction : The glutamic acid is separated from the fermentation broth.
  • Purification : Activated carbon decolorization, ethanol low-temperature crystallization, and vacuum drying are employed to obtain high-purity L-Glutamic Acid (13C5).
  • Storage : The product is stored at -20°C or -80°C to maintain stability.

Advantages of Microbial Fermentation

  • High isotopic enrichment efficiency.
  • Scalable and cost-effective for industrial production.
  • Maintains optical purity without the need for complex resolution steps.

Preparation of Stock Solutions and Formulations

For research applications, L-Glutamic Acid (13C5) is often prepared as aqueous stock solutions. The solubility and stability data are critical for accurate experimental use.

Parameter Data
Molecular Weight 151.11 g/mol
Solubility 31.25 mg/mL in water (206.8 mM) at 60°C (ultrasonic and warming)
Storage Conditions -20°C for up to 1 month, -80°C for up to 6 months
Stock Solution Preparation Example 10 mg in 6.6177 mL water for 1 mM solution

Preparation involves dissolving the compound in water or appropriate solvents, sometimes aided by heating (37°C) and sonication to ensure complete dissolution. Solutions should be aliquoted to avoid repeated freeze-thaw cycles that degrade the compound.

Detailed Data Table: Stock Solution Preparation

Amount of L-Glutamic Acid (13C5) Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 6.6177 1.3235 0.6618
5 mg 33.0885 6.6177 3.3088
10 mg 66.177 13.2354 6.6177

Summary of Preparation Methods

Method Description Advantages Limitations
Chemical Synthesis Multi-step organic synthesis from 13C precursors Precise control over labeling Complex, costly, requires resolution
Microbial Fermentation Use of bacteria with 13C-labeled substrates Scalable, cost-effective, high purity Requires optimization of fermentation parameters

This comprehensive overview consolidates the preparation methods of L-Glutamic Acid (13C5), emphasizing microbial fermentation as the preferred industrial approach due to its efficiency, scalability, and isotopic enrichment quality. Chemical synthesis remains an alternative but is less practical for large-scale production. The preparation of stock solutions follows standardized protocols to ensure solubility and stability for research applications.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of L-Glutamic Acid (13C5) in experimental setups?

  • Methodological Answer : Isotopic purity is critical for tracer studies. Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position and enrichment of 13C labels. For quantification, high-resolution mass spectrometry (HRMS) coupled with stable isotope dilution assays ensures accuracy. Cross-validate results with vendor-provided certificates of analysis (CoA), which typically specify isotopic enrichment (e.g., 99% 13C, 98% chemical purity) .

Q. What analytical techniques are optimal for quantifying L-Glutamic Acid (13C5) in biological matrices?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (e.g., 15N-labeled glutamate) to correct for matrix effects. For cell culture studies, gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., using N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide) enhances sensitivity. Ensure calibration curves span physiologically relevant concentrations (0.1–100 µM) to avoid saturation .

Q. How should L-Glutamic Acid (13C5) be stored to maintain stability in long-term studies?

  • Methodological Answer : Store lyophilized 13C5-glutamate at –20°C in airtight, light-resistant containers to prevent degradation. For aqueous solutions, use buffered conditions (pH 7.4) and avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS analysis to detect decomposition products like α-ketoglutarate .

Advanced Research Questions

Q. How can isotopic interference from endogenous glutamate pools be minimized in 13C5 tracer experiments?

  • Methodological Answer : Design pulse-chase experiments with pre-labeling of cells or organisms in isotope-free media to deplete endogenous glutamate. Use compartmental modeling (e.g., isotopomer spectral analysis) to distinguish newly synthesized 13C5-glutamate from background signals. Validate with negative controls (e.g., unlabeled glutamate) to quantify interference thresholds .

Q. What experimental controls are essential when using 13C5-glutamate to study metabolic flux in cancer cell lines?

  • Methodological Answer : Include:

  • Isotopic null controls : Cells cultured without 13C5-glutamate to baseline endogenous metabolite levels.
  • Tracer specificity controls : Use parallel experiments with 13C6-glucose to confirm glutamate labeling is not confounded by glycolytic intermediates.
  • Time-course sampling : Collect data at multiple time points to model flux dynamics and account for metabolic steady-state shifts .

Q. How can contradictory data from 13C5-glutamate tracing studies in neuronal vs. hepatic systems be resolved?

  • Methodological Answer : Discrepancies often arise from tissue-specific enzyme kinetics (e.g., glutamate dehydrogenase isoforms). Perform enzyme activity assays under identical experimental conditions (pH, cofactors) for both systems. Use computational flux balance analysis (FBA) to integrate tissue-specific metabolic network models and identify rate-limiting steps .

Q. What are the limitations of using 13C5-glutamate for in vivo metabolic imaging via hyperpolarized MRI?

  • Methodological Answer : Key limitations include:

  • Short T1 relaxation times of hyperpolarized 13C5-glutamate (≤60 sec), requiring rapid imaging protocols.
  • Signal dilution due to rapid metabolism into α-ketoglutarate and glutamine. Address this by co-administering metabolic inhibitors (e.g., aminooxyacetate to block transamination) .

Data Interpretation and Validation

Q. How should researchers validate 13C5-glutamate incorporation into protein synthesis pathways?

  • Methodological Answer : Combine radiolabeling (e.g., 3H-leucine) with 13C5-glutamate tracing to correlate isotopic enrichment with protein turnover rates. Use immunoprecipitation followed by acid hydrolysis and LC-MS to quantify 13C5-glutamate in specific proteins. Normalize data to total protein content measured via Folin phenol reagent assays .

Q. What statistical approaches are recommended for analyzing time-resolved 13C5-glutamate flux data?

  • Methodological Answer : Apply mixed-effects modeling to account for biological variability and repeated measurements. For multi-omics integration, use partial least squares regression (PLSR) to correlate flux data with transcriptomic or proteomic profiles. Open-source tools like MetaFlux or INCA are optimized for 13C metabolic flux analysis .

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